BMT-145027
Description
Evolution of Pyrazolo[3,4-b]pyridine Chemistry in Medicinal Science
The first synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative was reported in the early 20th century. mdpi.com Since then, synthetic methodologies have evolved significantly, allowing for the creation of a diverse library of substituted pyrazolopyridines. mdpi.com Modern synthetic strategies often involve the construction of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or, conversely, the formation of the pyrazole ring on a pyridine template. mdpi.com These advancements have enabled medicinal chemists to systematically modify the scaffold at various positions, fine-tuning the pharmacological properties of the resulting compounds to achieve desired levels of potency, selectivity, and drug-like characteristics. nih.gov
Diverse Pharmacological Activities Associated with Pyrazolopyridine Derivatives
The inherent versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities. scilit.comnih.gov These compounds have shown promise in treating a range of diseases, from cancer to neurological disorders and infections. scilit.com
A significant area of success for pyrazolopyridine derivatives has been in the development of kinase inhibitors for targeted cancer therapy. rsc.orgnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov The pyrazolopyridine scaffold has proven to be an excellent "hinge-binding" core, effectively interacting with the ATP-binding site of various kinases. rsc.orgnih.gov This has led to the development of potent and selective inhibitors for a range of kinase targets. rsc.orgnih.gov For instance, derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, and c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.govnih.gov Several pyrazolopyridine-based kinase inhibitors have advanced into clinical trials, and some have even received regulatory approval, highlighting the clinical significance of this chemical class in oncology. rsc.orgnih.gov
Beyond cancer, pyrazolopyridine derivatives have shown significant potential in modulating targets within the central nervous system. scilit.com An important example is their activity as antagonists of adenosine (B11128) A1 receptors in the brain. nih.gov Furthermore, the specific compound of interest, BMT-145027, has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). medchemexpress.cominvivochem.net
This compound is notable for its potency, with an EC50 of 47 nM, and its lack of inherent agonist activity at concentrations up to 16 μM. medchemexpress.comchemicalbook.com This means that it enhances the activity of the receptor in the presence of its natural ligand, glutamate, without directly activating it. medchemexpress.com Preclinical studies have shown that this compound can improve cognition in rodent models of learning and memory.
| Compound | Target | Activity | EC50 | Key Feature |
|---|---|---|---|---|
| This compound | mGluR5 | Positive Allosteric Modulator (PAM) | 47 nM | Lacks inherent agonist activity |
The pyrazolopyridine scaffold has also been explored for its anti-inflammatory potential. nih.govresearchgate.net Inflammation is a complex biological response implicated in a wide range of diseases. mdpi.com Some pyrazolopyridine derivatives have been synthesized and evaluated for their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). researchgate.net Research in this area continues to explore the potential of these compounds as novel anti-inflammatory agents. researchgate.netmdpi.com
The structural similarity of pyrazolopyridines to purines also makes them attractive candidates for the development of antimicrobial and antiparasitic agents. benthamdirect.com By interfering with essential metabolic pathways in microorganisms, these compounds can exhibit inhibitory activity. benthamdirect.com Studies have demonstrated the efficacy of certain pyrazolopyridine analogs against a range of bacteria and fungi. nih.govdntb.gov.ua Additionally, some derivatives have shown promise as antiviral agents, for example, against Herpes Simplex Virus Type-1 (HSV-1), by interfering with the viral replication cycle. mdpi.com
Strategic Advantages of Pyrazolopyridine Scaffolds in Drug Design
The widespread success of the 1H-pyrazolo[3,4-b]pyridine scaffold in drug discovery can be attributed to several strategic advantages. Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be tailored for specific binding pockets of biological targets. researchgate.net The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which are crucial for high-affinity binding. nih.gov Furthermore, the synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The ability to function as a purine (B94841) isostere provides a rational basis for its broad biological activity, making it a truly privileged scaffold in the design of novel therapeutics. benthamdirect.com
Hinge-Binding Capabilities in Kinase Inhibition
A critical application of the 1H-pyrazolo[3,4-b]pyridine scaffold is in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. A common strategy in kinase inhibitor design is to target the ATP-binding site, specifically the "hinge" region that connects the N- and C-lobes of the kinase domain.
The 1H-pyrazolo[3,4-b]pyridine core is well-suited for this role, acting as an effective hinge-binding motif. nih.gov The nitrogen atoms within the pyrazole portion of the scaffold can form crucial hydrogen bonds with the backbone amide groups of the hinge region residues. nih.gov This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency and selectivity. For instance, in the development of inhibitors for TANK-binding kinase 1 (TBK1), the bicyclic core of 1H-pyrazolo[3,4-b]pyridine derivatives was observed to form a hydrogen bond with a key alanine (B10760859) residue in the hinge region. nih.gov
| Kinase Target Example | Interacting Hinge Residue | Reference |
| TANK-binding kinase 1 (TBK1) | Alanine (Ala100) | nih.gov |
This table provides an example of a kinase target and the specific hinge residue with which the 1H-pyrazolo[3,4-b]pyridine scaffold has been shown to interact.
Optimization of Pharmacokinetic Properties
Beyond its target-binding capabilities, the amenability of the 1H-pyrazolo[3,4-b]pyridine scaffold to chemical modification allows for the fine-tuning of its pharmacokinetic properties, which are essential for a compound's success as a drug. These properties include metabolic stability and membrane permeability.
Metabolic stability is a critical parameter that determines the half-life of a drug in the body. A compound that is rapidly metabolized will be cleared quickly, potentially limiting its therapeutic efficacy. Medicinal chemists employ various strategies to enhance the metabolic stability of lead compounds. For the 1H-pyrazolo[3,4-b]pyridine scaffold, this often involves a process known as "scaffold hopping," where it replaces a less stable core in a drug candidate.
In one notable example, researchers replaced an imidazo[5,1-b] mdpi.compatsnap.comtandfonline.comthiadiazole scaffold, which suffered from poor metabolic stability, with a 1H-pyrazolo[3,4-b]pyridine core. This strategic modification resulted in a significant improvement in both rat and mouse metabolic stability. nih.gov This demonstrates the inherent potential of the 1H-pyrazolo[3,4-b]pyridine scaffold to confer favorable metabolic properties.
The specific compound this compound, a 1H-pyrazolo[3,4-b]pyridine derivative, exhibits high stability in mouse liver microsomes, with 85% of the compound remaining after a set incubation period. acs.org This high stability is a desirable characteristic for a drug candidate.
| Compound/Scaffold | Outcome of Modification | Reference |
| Imidazo[5,1-b] mdpi.compatsnap.comtandfonline.comthiadiazole replacement | Improved rat and mouse metabolic stability | nih.gov |
| This compound | High mouse liver microsomal stability (85% remaining) | acs.org |
This table illustrates strategies and outcomes related to improving the metabolic stability of compounds containing or modified to contain the 1H-pyrazolo[3,4-b]pyridine scaffold.
For a drug to reach its target, it must often cross biological membranes. Membrane permeability is therefore a crucial factor in drug design, particularly for orally administered drugs or those that need to enter the central nervous system. The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, all influence its ability to permeate membranes.
The 1H-pyrazolo[3,4-b]pyridine scaffold provides a versatile platform for modulating these properties. By strategically adding or modifying substituents, medicinal chemists can optimize a compound's permeability profile. For instance, the incorporation of fluorinated phenyl groups has been shown to improve blood-brain barrier penetration in some drug candidates. While specific data on the membrane permeability of this compound is not extensively published, its demonstrated efficacy in a preclinical rodent model of learning and memory suggests that it possesses sufficient brain penetration to exert its pharmacological effects. patsnap.com
This compound: A Case Study
This compound, initially developed by Bristol Myers Squibb, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). patsnap.com This receptor is a key player in regulating glutamatergic signaling in the brain and is an attractive target for the treatment of schizophrenia. patsnap.com
This compound is notable for its unique mechanism of action. It does not bind to the same allosteric sites as previously identified mGluR5 modulators like MPEP and CPPHA. patsnap.com Structure-activity relationship (SAR) studies were instrumental in its development, leading to a compound with an EC50 of 47 nM and no inherent agonist activity. acs.org
The development of this compound highlights the power of the 1H-pyrazolo[3,4-b]pyridine scaffold in creating novel therapeutics with desirable properties. Its high metabolic stability and demonstrated in vivo activity in a cognition model underscore the potential of this chemical framework in addressing complex neurological disorders. patsnap.com
| Compound | Target | Mechanism of Action | Potency (EC50) | Key Feature | Reference |
| This compound | mGluR5 | Positive Allosteric Modulator (non-MPEP site) | 47 nM | No inherent agonist activity | patsnap.comacs.org |
This table summarizes the key pharmacological properties of this compound.
Properties
Molecular Formula |
C23H14ClF3N4 |
|---|---|
Molecular Weight |
438.8382 |
IUPAC Name |
3-(4-chloro-3-(trifluoromethyl)phenyl)-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H14ClF3N4/c24-17-9-8-14(10-16(17)23(25,26)27)21-19-18(12-6-7-12)15(11-28)20(29-22(19)31-30-21)13-4-2-1-3-5-13/h1-5,8-10,12H,6-7H2,(H,29,30,31) |
InChI Key |
UXLUNMKSQUMWLH-UHFFFAOYSA-N |
SMILES |
ClC(C=C1)=C(C(F)(F)F)C=C1C2=NNC3=C2C(C4CC4)=C(C#N)C(C5=CC=CC=C5)=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMT-145027; BMT145027; BMT 145027. |
Origin of Product |
United States |
Molecular Mechanism of Action of Bmt 145027 As an Mglur5 Positive Allosteric Modulator
The Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) as a Neurobiological Target
The metabotropic glutamate receptor 5 (mGluR5) is a crucial component of glutamatergic neurotransmission in the central nervous system (CNS), making it an attractive target for various neurological and psychiatric disorders, including schizophrenia. nih.govuni.luuni-goettingen.deuni.lumedchemexpress.comnih.gov As a member of Group I mGluRs, mGluR5 is a Gq-coupled G protein-coupled receptor (GPCR) predominantly localized at postsynaptic sites of neurons. glpbio.comnih.gov
Upon activation, mGluR5 couples with Gαq/11 proteins to stimulate phospholipase C (PLC). glpbio.com This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). The production of IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). glpbio.com Beyond these primary signaling events, mGluR5 activation initiates a wide array of downstream signaling pathways, including the activation of protein kinase A (PKA), mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. Through these diverse pathways, mGluR5 modulates ion channel activity, mediates slow excitatory and inhibitory responses, and regulates neurotransmitter release, as well as neuronal development and growth. glpbio.com
A significant aspect of mGluR5's neurobiological role is its intricate interplay with N-methyl-D-aspartate receptors (NMDARs). nih.govuni.luuni-goettingen.deuni.lumedchemexpress.comnih.gov There is an established positive coupling between Group I mGluRs, including mGluR5, and NMDARs. This interaction is critical for normal glutamatergic transmission and synaptic plasticity. mGluR5 physically associates with NMDARs through scaffolding proteins such as PSD-95, Shank, and Homer, and is biochemically linked via PKC. Activation of mGluR5 has been shown to potentiate NMDAR activity and function, and can induce rapid trafficking of NMDARs to the surface membranes. Importantly, allosteric activation of mGluR5 by PAMs, such as BMT-145027, enhances NMDAR function only in the presence of an orthosteric agonist (glutamate). uni.lu This conditional potentiation is a key advantage, as it helps maintain the physiological spatial and temporal components of glutamate signaling and can prevent excitotoxicity, which is a concern with direct NMDAR activation. uni.lu
Allosteric Modulation by this compound
This compound functions as a positive allosteric modulator of mGluR5, meaning it enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself. nih.govuni.luuni-goettingen.deuni.lumedchemexpress.comnih.gov
This compound is characterized as a potent mGluR5 PAM, exhibiting an EC50 of 47 nM and a fold shift of 3.5. nih.govuni.luuni-goettingen.de A defining feature of this compound is its unique allosteric binding site. Unlike many other mGluR5 PAMs, this compound is a "non-MPEP site PAM," meaning it does not engage the receptor at the allosteric sites typically occupied by compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine) or CPPHA. nih.govuni.luuni.lumedchemexpress.com This suggests a novel mode of interaction with the receptor. Preclinical studies have demonstrated the in vivo efficacy of this compound, particularly in improving cognition in rodent models of learning and memory, such as the novel object recognition (NOR) assay. nih.govuni.luuni-goettingen.deuni.lumedchemexpress.com
The key characteristics of this compound are summarized in the table below:
Table 1: Key Pharmacological and Physicochemical Characteristics of this compound
| Characteristic | Value | Reference |
| mGluR5 PAM EC50 | 47 nM | nih.govuni.luuni-goettingen.de |
| Fold Shift | 3.5 | nih.govuni-goettingen.de |
| MsLM Stability (remaining) | 85% | uni.lu |
| Planarity (Fsp3) | 0.17 | uni.lu |
A crucial aspect of this compound's profile as a PAM is its complete lack of inherent mGluR5 agonist activity. nih.govuni.luuni-goettingen.deuni.lumedchemexpress.com This characteristic was confirmed even when tested at concentrations up to 16 µM. uni.lu This "pure PAM" profile is desirable because it ensures that this compound only modulates the receptor's activity when the endogenous ligand, glutamate, is present, thereby preserving the physiological spatiotemporal dynamics of glutamatergic signaling and minimizing the risk of overstimulation or excitotoxicity. uni.lu
Ligand Binding and Receptor Engagement Studies
Allosteric modulators, by definition, bind to a site on the receptor that is distinct from the orthosteric binding site where the endogenous ligand (e.g., glutamate) binds. This allosteric interaction induces conformational changes in the receptor that can alter the affinity, efficacy, or both, of the orthosteric ligand.
For this compound, binding studies have specifically indicated that this compound does not engage the receptor at the well-known MPEP and CPPHA mGluR5 allosteric sites. uni.luuni.lumedchemexpress.com This finding is significant as it points to a novel allosteric binding pocket for this chemotype. To elucidate the binding profile of such compounds, competition binding experiments are typically performed. For instance, studies can utilize a radiolabeled ligand, such as [3H]-MethoxyPyEP, which is known to bind to the MPEP allosteric site. By observing the displacement (or lack thereof) of [3H]-MethoxyPyEP in the presence of increasing concentrations of this compound, researchers can confirm that this compound does not bind to the MPEP site. The reaction is usually terminated by rapid filtration, and the radioactivity on the filter is measured to determine IC50 values using non-linear regression. Such studies are fundamental in characterizing the precise molecular interactions of PAMs with their target receptors.
Table 2: this compound In Vivo Efficacy in Novel Object Recognition (NOR) Model
| Dose (i.p.) | Effect on Novel Object Preference | Total Plasma Concentration (at 30 mg/kg) | Reference |
| 10 mg/kg | Apparent trend | - | |
| 30 mg/kg | Significant increase | 2800 nM |
Preclinical Research on the Pharmacological Profile and Efficacy of Bmt 145027
In Vitro Pharmacological Characterization
The in vitro pharmacological characterization of BMT-145027 has focused on determining its potency in cellular systems and evaluating its stability in microsomal assays.
Potency Determination in Cellular Systems
This compound demonstrates significant potency as an mGluR5 PAM. In cellular systems, the compound exhibits an EC50 value of 47 nM for mGluR5. rssing.combio-fount.comnih.govnih.gov Importantly, this compound has been shown to lack inherent mGluR5 agonist activity, even when tested at concentrations up to 16 μM. rssing.comnih.gov This characteristic is crucial for a PAM, as it indicates that the compound modulates the receptor's activity only in the presence of its endogenous ligand, such as glutamate (B1630785), rather than directly activating it. Positive allosteric modulators like this compound function by enhancing the affinity and/or functional efficacy of an endogenous ligand for the orthosteric binding site, which typically results in a leftward shift of the ligand concentration-response curve. nih.gov
Potency determination in cellular systems for this compound:
| Parameter | Value | Receptor/Target | Notes |
| EC50 | 47 nM | mGluR5 | Positive allosteric modulator activity rssing.combio-fount.comnih.govnih.gov |
| Agonist Activity | None (up to 16 μM) | mGluR5 | Lacks inherent agonist activity rssing.comnih.gov |
Microsomal Stability Assessments (MsLM Stability)
Metabolic stability is a critical parameter in drug discovery, predicting how rapidly a compound might be cleared in vivo. Microsomal stability assays, particularly those using liver microsomes, are widely employed to assess a compound's susceptibility to metabolism by Phase I enzymes, such as cytochrome P450 (CYP) enzymes.
This compound has demonstrated high microsomal stability in liver microsome (MsLM) assessments, with 85% of the compound remaining after the incubation period. rssing.comnih.govnih.gov This high percentage remaining suggests a favorable metabolic profile, indicating that this compound is not rapidly metabolized by liver enzymes. The assessment typically involves incubating the compound with liver microsomes in the presence of NADPH at 37°C, with aliquots taken at various time points and the parent compound's depletion quantified using techniques like LC-MS.
Microsomal Stability Data for this compound:
| Assay Type | Stability (% Remaining) | Notes |
| MsLM Stability | 85% | High stability rssing.comnih.govnih.gov |
In Vivo Efficacy in Cognitive and Neuropsychiatric Animal Models
Preclinical research on this compound has extended to evaluating its efficacy in animal models, particularly those designed to assess cognitive function and memory enhancement. The mGluR5 receptor, targeted by this compound, is considered a relevant target for improving cognition, particularly in the context of neuropsychiatric disorders. bio-fount.comchemsrc.comnih.gov
Assessment of Cognition and Memory Enhancement
This compound has been investigated for its potential to improve cognition in preclinical rodent models of learning and memory. bio-fount.comnih.govchemsrc.comnih.gov Animal models are widely utilized in drug discovery to evaluate the effectiveness of novel compounds on cognitive function.
Novel Object Recognition (NOR) Behavioral Paradigms
The Novel Object Recognition (NOR) task is a widely used behavioral paradigm to assess recognition memory in rodents, relying on their natural tendency to spend more time exploring a novel object compared to a familiar one. rssing.com This task is sensitive to cognitive function and is known to be dependent on the frontal cortex and hippocampus.
In studies involving mice, this compound demonstrated efficacy in the NOR paradigm. Animals treated with this compound showed a significant increase in the time spent exploring the novel object when administered at a dose of 30 mg/kg. rssing.com An apparent trend towards increased novel object preference was also observed at a lower dose of 10 mg/kg. rssing.com These findings suggest that this compound can enhance recognition memory in a dose-dependent manner in this preclinical model.
Novel Object Recognition (NOR) Results for this compound:
| Dose (mg/kg) | Effect on Novel Object Exploration |
| 10 | Apparent trend of increased preference rssing.com |
| 30 | Significant increase in time spent with novel object rssing.com |
Memory Retention Analyses
Memory retention is a key aspect evaluated in cognitive behavioral paradigms. In the context of the NOR task, memory retention is assessed by re-exposing the animals to a familiar object and a novel object after a period of "natural forgetting," typically 24 hours. rssing.com The increased exploration of the novel object by treated animals, as observed with this compound, serves as a direct measure of enhanced long-term recognition memory retention. rssing.com The time spent exploring each object and the calculated discrimination index percentage are quantitative metrics used to determine the level of memory retention.
Reversal of Neurobiological Deficits in Disease Models
The metabotropic glutamate receptor 5 (mGluR5) is considered a promising therapeutic target for the treatment of schizophrenia. This is due to its crucial role in regulating glutamatergic signaling, which is closely associated with the N-methyl-D-aspartate receptor (NMDAR) system. wikipedia.org Evidence suggests that NMDAR hypofunction is a fundamental pathophysiological mechanism underlying schizophrenia.
Schizophrenia Models (e.g., Serine Racemase Knockout Mice)
Serine racemase knockout (SR-/-) mice serve as a genetic model for schizophrenia, characterized by NMDAR hypofunction. These mice exhibit neuroanatomical and behavioral similarities to schizophrenia, including impairments in prepulse inhibition, sociability, and spatial discrimination. The deficits in SR-/- mice are linked to dramatically reduced levels of D-serine, an important NMDAR co-agonist. Positive allosteric modulators of mGluR5 are currently under development to ameliorate the NMDAR hypofunction observed in schizophrenia. While this compound functions as a potent mGluR5 PAM and has demonstrated cognitive enhancement in general learning and memory models, specific studies directly detailing its reversal of neurobiological deficits in serine racemase knockout mice were not explicitly found in the provided research.
Impact on Akt Signaling Pathways
In serine racemase knockout (SR-/-) mice, reductions in hippocampal Akt/glycogen synthase kinase 3 (GSK3)/mammalian target of rapamycin (B549165) (mTOR) signaling have been observed. These impairments in Akt/mTOR signaling, resulting from a lack of D-serine and subsequent NMDAR hypofunction, can be corrected by subchronic administration of D-serine or certain mGluR5 PAMs. This highlights the potential for mGluR5 modulation to reverse deficits in signaling cascades perturbed in models of NMDAR hypofunction and schizophrenia. While mGluR5 PAMs in general have been shown to reverse these Akt signaling deficits, specific experimental data directly linking this compound to the reversal of Akt signaling deficits in serine racemase knockout mice were not explicitly available in the provided research. Separately, this compound has been noted to exhibit kinase inhibitory activities, including against protein kinase B (Akt). nih.gov
Data Tables
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Unit | Reference |
| mGluR5 PAM EC50 | 47 | nM | nih.govwikipedia.org |
| Inherent mGluR5 Agonist Activity | No (up to 16 µM) | - | wikipedia.org |
| MsLM Stability | 85 | % Remaining | nih.gov |
Table 2: Efficacy of this compound in Mouse Novel Object Recognition (NOR) Task
| Dose (mg/kg) | Effect on Novel Object Preference | Plasma Concentration (nM) | Reference |
| 10 | Apparent trend of increase | - | |
| 30 | Significant increase | 2800 |
Advanced Research Methodologies and Translational Perspectives for Mglur5 Pams
Computational Chemistry and Molecular Modelling in Ligand Design
Computational chemistry and molecular modelling play a pivotal role in modern drug discovery, facilitating the rational design and optimization of ligands for complex targets like mGluR5.
Computer-Aided Drug Design (CADD) Approaches
Computer-Aided Drug Design (CADD) approaches are instrumental in the identification and optimization of mGluR5 PAMs. These methodologies encompass various techniques such as virtual screening, molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations uni.lunih.govnih.gov. For mGluR5, CADD has been crucial in understanding the intricate allosteric binding sites and guiding the design of modulators uni.lunih.gov. The development of BMT-145027, which emerged from extensive SAR studies and represents a novel chemotype, implicitly benefited from such rational design strategies ctdbase.orgwikipedia.org. Computational analyses can predict binding modes, assess ligand flexibility, and identify key protein-ligand interactions, even for allosteric sites that differ from orthosteric binding pockets uni.lunih.gov. For instance, computational studies have been used to identify crucial residues for mGluR5 allosteric activation and to explain the binding characteristics of various modulators uni.lu. The observation that this compound exhibits a modest decrease in planarity (Fsp3 = 0.17) and high microsomal stability suggests that conformational analysis, often performed computationally, was likely part of its optimization to achieve favorable pharmacokinetic properties wikipedia.orgnih.govuni.lu. Furthermore, quantum mechanical calculations have been applied to related heterocyclic scaffolds to shed light on reactivity and conformational changes, indicating the depth of computational involvement in designing such compounds.
Application of Advanced Analytical Techniques in Compound Characterization
The rigorous characterization of novel chemical entities like this compound is paramount to validate their structure and purity, ensuring the reliability of subsequent biological evaluations.
Spectroscopic and Chromatographic Validation of Synthetic Products
The identity and purity of this compound were confirmed using a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed structural insights:
1H NMR (600 MHz, DMSO-d6) : δ = 14.46 (br. s., 1H), 8.24 (s, 1H), 8.14 (d, J=8.1 Hz, 1H), 7.88 (d, J=8.3 Hz, 1H), 7.84 (dd, J=6.1, 2.7 Hz, 2H), 7.61 – 7.55 (m, 3H), 2.50 – 2.45 (m, 1H), 0.74 – 0.68 (m, 2H), 0.65 – 0.59 (m, 2H) ctdbase.org.
13C NMR (126 MHz, DMSO-d6) : δ 160.5, 155.0, 153.0, 144.1, 138.3, 135.4, 133.9, 132.0, 131.2, 130.3, 129.7, 128.9, 128.9, 128.8, 127.0 (q, J=30.5 Hz), 118.1, 112.4, 103.9, 14.6, 9.4 ctdbase.org.
Liquid Chromatography-Mass Spectrometry (LCMS) was employed for molecular weight confirmation and purity assessment. For this compound, the LCMS analysis (method A) showed a retention time (tR) of 2.01 min, with a calculated mass-to-charge ratio ([M+H]+ C23H15ClF3N4) of 439.09 and an observed value of 439.15 ctdbase.org. The specific High-Performance Liquid Chromatography (HPLC) method details are as follows:
Column : Phenomenex Luna 30 x 2.0 mm 3um ctdbase.org.
Mobile Phase A : 10:90 acetonitrile:water with 0.1% TFA ctdbase.org.
Mobile Phase B : 90:10 acetonitrile:water with 0.1% TFA ctdbase.org.
Temperature : 40 °C ctdbase.org.
Gradient : 0-100% B over 2 min ctdbase.org.
Flow : 1 mL/min ctdbase.org.
Elemental analysis further supported the compound's composition, yielding C, 62.95; H, 3.22; Cl, 8.08; F, 12.99; N, 12.77 uni-goettingen.de. These comprehensive analytical data confirm the successful synthesis and structural integrity of this compound.
X-ray Crystallography in Understanding Ligand-Receptor Interactions (for related scaffolds)
X-ray crystallography is a powerful experimental science used to determine the atomic and molecular structure of crystalline solids, providing a three-dimensional picture of electron density and atomic positions. While a direct crystal structure of this compound bound to mGluR5 is not explicitly detailed in the provided information, X-ray crystallography has been fundamental in understanding the ligand-receptor interactions of mGluR5 and related scaffolds ctdbase.orguni-goettingen.deuni.lu. For instance, the X-ray structure of the mGluR5 transmembrane (7TM) domain complexed with negative allosteric modulators (NAMs), such as mavoglurant (B1676221) (PDB ID: 4OO9), has provided crucial insights into the allosteric binding site ctdbase.orguni-goettingen.deuni.lu. This structural knowledge is vital for rationalizing ligand binding characteristics and guiding drug discovery efforts for both NAMs and PAMs. For mGluR5, the allosteric site is located within an intrahelical chamber in the transmembrane region, analogous to the orthosteric binding site of Class A GPCRs uni-goettingen.deuni.lu. Understanding these structural details through X-ray crystallography, even for related modulators, is critical for designing novel compounds like this compound, especially given its non-MPEP site binding characteristic ctdbase.org. The technique allows for the identification of key residues involved in allosteric modulation and helps explain the subtle structural changes that can lead to significant variations in activity or even a switch in functional response between PAMs and NAMs uni-goettingen.deuni.lu.
Future Directions in mGluR5 PAM Research
Exploration of Other mGluR5 Allosteric Sites
This compound functions as an mGluR5 positive allosteric modulator without exhibiting inherent agonist activity. glpbio.comnih.govnih.gov A crucial finding regarding this compound is its engagement with a novel allosteric site on the mGluR5 receptor, distinct from the previously characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) and CPPHA binding sites. nih.govglpbio.com This discovery expands the understanding of mGluR5 allosteric modulation, indicating the presence of additional modulatory pockets that can be targeted for therapeutic intervention. The ability to modulate mGluR5 through a non-MPEP site offers potential advantages, such as a different pharmacological profile and potentially reduced off-target effects associated with established allosteric sites.
In in vitro studies, this compound demonstrated an EC₅₀ of 47 nM, indicating its potency as an mGluR5 PAM. glpbio.comnih.govnih.gov Furthermore, it exhibited high microsomal liver stability (MsLM stability), with 85% of the compound remaining, suggesting favorable pharmacokinetic properties. nih.gov Competition binding experiments, performed using a single concentration of [³H]-MethoxyPyEP in the presence of increasing concentrations of this compound, were instrumental in characterizing its binding profile. nih.gov
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Description | Source |
| mGluR5 PAM EC₅₀ | 47 nM | Concentration at which this compound achieves half of its maximal effect. | nih.gov |
| Inherent Agonist Activity | Absent | No direct activation of mGluR5 observed up to 16 µM. | nih.gov |
| MsLM Stability | 85% remaining | Percentage of compound remaining after microsomal liver metabolism. | nih.gov |
| Allosteric Binding Site | Non-MPEP site | Binds to a distinct allosteric site from MPEP and CPPHA. | nih.govglpbio.com |
Investigation of Diverse Therapeutic Applications Beyond Cognition
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is considered an attractive therapeutic target for various neurological and psychiatric conditions due to its critical role in regulating glutamatergic signaling, particularly in association with the N-methyl-D-aspartate receptor (NMDAR). nih.govglpbio.comchemsrc.com While cognitive enhancement is a primary focus for mGluR5 PAMs, this compound's potential extends to other therapeutic applications.
Preclinical research has demonstrated this compound's efficacy in improving cognition. In a rodent model of learning and memory, specifically the novel object recognition (NOR) test, this compound led to a significant increase in the time spent exploring a novel object when administered at 30 mg/kg. nih.govglpbio.comnih.gov An apparent trend in novel object preference was also observed at a lower dose of 10 mg/kg. nih.gov This cognitive improvement suggests its potential utility in disorders characterized by cognitive deficits.
Given the established link between mGluR5 and conditions such as schizophrenia, this compound, as an mGluR5 PAM, presents a promising avenue for investigating therapeutic benefits beyond solely cognitive enhancement. nih.govglpbio.comchemsrc.com Its ability to modulate glutamatergic signaling could be beneficial in addressing other core symptoms or comorbidities associated with these complex disorders.
Table 2: Preclinical Efficacy of this compound in Novel Object Recognition (NOR) Test
| Dose (mg/kg, i.p.) | Effect on Novel Object Preference | Plasma Concentration (nM) at 30 mg/kg | Source |
| 10 | Apparent trend of increase | Not specified for this dose | nih.gov |
| 30 | Significant increase | 2800 | nih.gov |
Strategies for Overcoming Developmental Challenges in Neuroscience Drug Discovery
Neuroscience drug discovery is notoriously challenging, characterized by a high risk of failure, complex pathophysiology, and difficulties in translating preclinical findings to clinical success. Key challenges include the limited understanding of neurodegenerative disease pathophysiology, the intricate and often subjective nature of central nervous system (CNS) endpoints, rising clinical trial costs, complex protocol designs, and patient recruitment issues.
The development of this compound exemplifies strategies aimed at overcoming some of these hurdles. Its identification as a non-MPEP site PAM represents a strategic advancement in targeting mGluR5. By engaging a novel allosteric site, this compound potentially offers a distinct therapeutic window or improved selectivity profile, which can help mitigate issues related to off-target effects or limited efficacy observed with compounds targeting more common allosteric sites. This diversification of allosteric modulation strategies is crucial for developing more effective and safer neuroscience drugs.
Furthermore, the favorable in vitro properties of this compound, such as its high MsLM stability, are important for successful drug development. nih.gov Good metabolic stability is a critical pharmacokinetic property that can reduce the likelihood of rapid clearance and improve drug exposure in vivo, thereby addressing a common challenge in achieving effective brain penetration and sustained therapeutic levels for CNS-acting compounds. While specific developmental challenges for this compound are not detailed in the available literature, its discovery and characterization highlight the ongoing efforts to identify novel chemical entities with improved pharmacological profiles that can navigate the complexities of neuroscience drug development. Future strategies in this field emphasize the importance of leveraging advanced methodologies, such as improved animal models with better predictive and construct validity, and fostering intensive clinical and preclinical interactions to accelerate the translation of basic science into clinical benefit.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
